5,7,3',4',5'-Pentahydroxyflavanone, commonly known as quercetin, is a naturally occurring flavonoid found in various plants. This compound is characterized by its five hydroxyl groups located at the 5, 7, 3', 4', and 5 positions of the flavonoid backbone. Quercetin is renowned for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is primarily sourced from fruits, vegetables, and grains, with particularly high concentrations in onions, apples, and berries.
Quercetin is predominantly extracted from plant sources. Some notable sources include:
Quercetin falls under the category of flavonoids, which are polyphenolic compounds known for their health benefits. It is classified specifically as a flavonol due to its chemical structure.
The synthesis of 5,7,3',4',5'-pentahydroxyflavanone can be achieved through various methods, including extraction from natural sources or synthetic pathways.
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like mass spectrometry and infrared spectroscopy are employed to confirm the structure .
The molecular formula for 5,7,3',4',5'-pentahydroxyflavanone is C15H10O7. Its structure consists of a flavanone backbone with hydroxyl groups at specified positions:
Quercetin participates in various chemical reactions due to its multiple hydroxyl groups:
Reactions involving quercetin often require specific conditions to optimize yield and selectivity. Techniques such as chromatography are essential for purification post-reaction.
The mechanisms by which quercetin exerts its biological effects include:
Research indicates that quercetin's effective concentration ranges from 10 µg/ml to higher concentrations depending on the biological target .
Quercetin has numerous applications in scientific research:
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